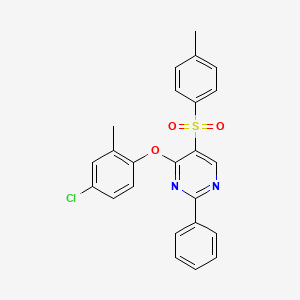

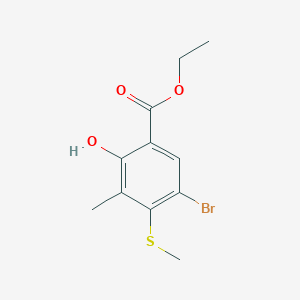

![molecular formula C12H12N4O2S2 B2380740 (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester CAS No. 301173-57-9](/img/structure/B2380740.png)

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester” is a complex organic molecule that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their versatility in drug design .

Synthesis Analysis

The synthesis of such compounds often involves the interaction of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with other reactants . For example, a study reported the synthesis of similar compounds by reacting 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal .Molecular Structure Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is a key structural feature of this compound . This scaffold is known for its stability and is difficult to cleave . It can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit various biological activities . They have been used as therapeutic candidates against urease-positive microorganisms . The position and number of substitutions on the scaffold can modulate the potency of the compounds .Scientific Research Applications

Synthesis and Derivative Formation

One foundational aspect of research on this compound involves its synthesis and the creation of various derivatives. For instance, Hassanien (2003) discusses the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazine derivatives starting from 1(2H)-Oxophthalazine-2-acetic acid ethyl ester. These compounds, including triazolothiadiazine and triazolothiadiazole derivatives, were synthesized as part of efforts to explore pharmaceutical applications, highlighting the compound's relevance in drug discovery and development processes (Hassanien, 2003).

Sujatha et al. (2018) accomplished an efficient synthesis of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines using a simple, atom-economical multicomponent approach. This work signifies the compound's adaptability and potential utility in creating structurally diverse molecules for various scientific and pharmaceutical applications (Sujatha et al., 2018).

Antimicrobial and Antitubercular Activities

The derivatives of this compound have been explored for their biological activities, including antimicrobial and antitubercular effects. Shiradkar and Kale (2006) synthesized s-triazolo[3,4-b][1,3,4]thiadiazoles, thiadiazines, and thiadiazinoquinoxalines, which were evaluated for their antibacterial, antifungal, and antitubercular activities. This research demonstrates the compound's potential in contributing to new therapeutic agents against various infectious diseases (Shiradkar & Kale, 2006).

Insecticidal Properties

Further expanding its potential applications, Fadda et al. (2017) investigated novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work showcases the compound's relevance in agricultural research, specifically in the development of new insecticides to protect crops from pest damage (Fadda et al., 2017).

Future Directions

properties

IUPAC Name |

ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCWXHUWHFUMQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)